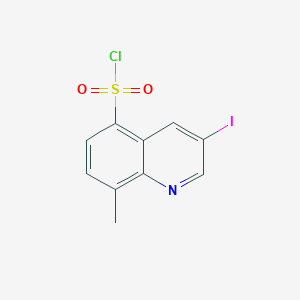
3-Iodo-8-methylquinoline-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-8-methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H7ClINO2S and a molecular weight of 367.59 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The preparation of 3-Iodo-8-methylquinoline-5-sulfonyl chloride typically involves a multi-step synthetic route. One common method starts with 2-aminobenzenesulfonic acid as the starting material. This compound undergoes catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid . The resulting product is then subjected to acyl chlorination using bis(trichloromethyl) carbonate as the chlorinating agent under the action of an organic base to yield this compound .
Chemical Reactions Analysis
3-Iodo-8-methylquinoline-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
3-Iodo-8-methylquinoline-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to form complex structures.
Organic Synthesis: The compound is employed in the synthesis of heterocyclic compounds, which are important in the development of new materials and drugs.
Material Science: It is used in the preparation of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-Iodo-8-methylquinoline-5-sulfonyl chloride is primarily based on its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
3-Iodo-8-methylquinoline-5-sulfonyl chloride can be compared with other similar compounds such as:
3-Methylquinoline-8-sulfonyl chloride: This compound lacks the iodine substituent, which can affect its reactivity and applications.
5-Chloroquinoline-8-sulfonyl chloride: This compound has a chlorine substituent instead of iodine, which can lead to different chemical properties and reactivity.
The presence of the iodine atom in this compound makes it unique and can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C10H7ClINO2S |
|---|---|
Molecular Weight |
367.59 g/mol |
IUPAC Name |
3-iodo-8-methylquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClINO2S/c1-6-2-3-9(16(11,14)15)8-4-7(12)5-13-10(6)8/h2-5H,1H3 |
InChI Key |
YCFJFBUKLWNPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
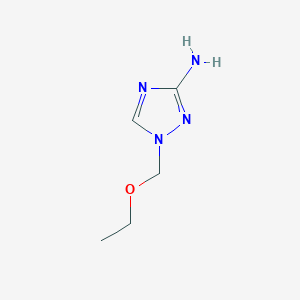
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)
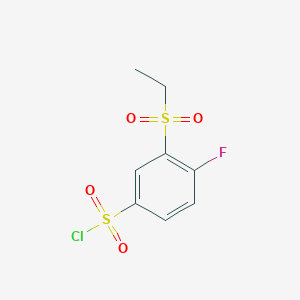
![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)
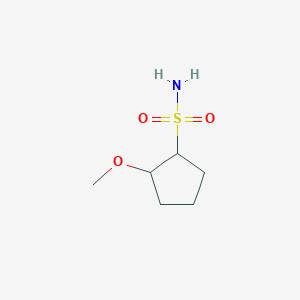
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13173719.png)
![1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)

![6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173731.png)
![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
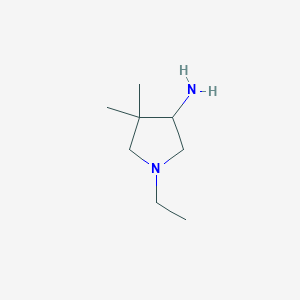
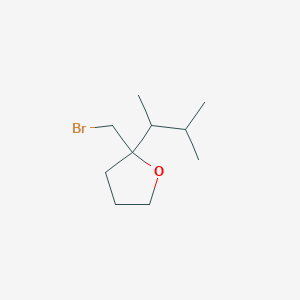
![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
